REACTION_CXSMILES
|
C[O-].[Na+].[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([NH:14][C:15]([NH:17]C(=O)C3C=CC=CC=3)=[S:16])=[CH:10][C:8]=2[N:9]=1>CO>[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([NH:14][C:15]([NH2:17])=[S:16])=[CH:10][C:8]=2[N:9]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2)NC(=S)NC(C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
213 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was poured into water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (1.61 g, 67%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2)NC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |